![molecular formula C10H13BFNO2 B11755930 [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO2. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, drug delivery systems, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-iodoaniline with pyrrolidine, followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The borylation step can be carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery systems and sensors. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- [5-Fluoro-2-(morpholin-4-yl)phenyl]boronic acid
- [5-Fluoro-2-(piperidin-1-yl)phenyl]boronic acid
- [5-Fluoro-2-(azepan-1-yl)phenyl]boronic acid
Uniqueness
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, such as those containing morpholine, piperidine, or azepane rings. The pyrrolidine ring can influence the reactivity and binding properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
(5-fluoro-2-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |
InChI Key |
MEBGOCISGAZJDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


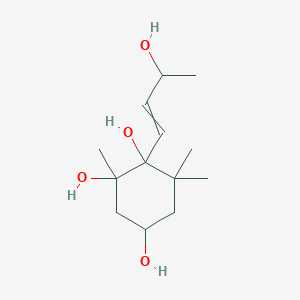
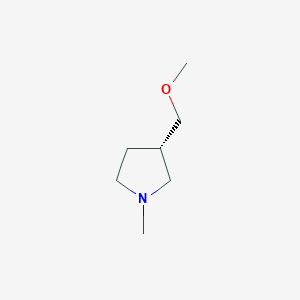
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
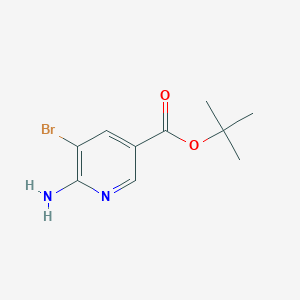

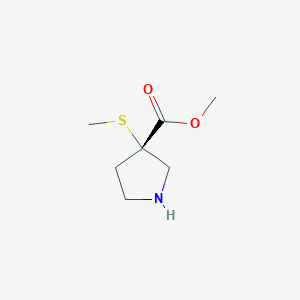
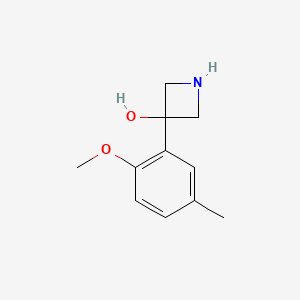
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)
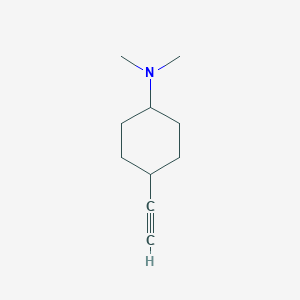

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
